Cas no 2353-33-5 (Decitabine)

Decitabine 化学的及び物理的性質
名前と識別子
-
- 5-Aza-2'-deoxycytidine
- 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
- 4-Amino-1-(2-deoxy-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
- Decitabine(NSC127716)
- Decitabine(5-aza-2'-deoxycytidine,NSC127716)
- 5-Aza-2'-deoxycytidine (Decitabine)
- 5-Aza-2zzhlxy-deoxycytidine (Decitabine)
- 4-aMino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxyMethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one
- Decitabine
- 2'-deoxy-5-azacytidine
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one
- 5-Aza-2’-deoxy Cytidine
- Decitabine (Dacogen®,NSC 127716,5-Aza-2'-deoxycytidine, 5AZA-CdR)
-  
- 5-Aza-1-(2-deoxy-β-D-ribofuranosyl)cytosine
- 5-Aza-2‘-deoxycytidine
- 5-Aza-2′-deoxycytidine
- 5-AZA-CDR
- 5-AZA-DC
- 5-azadeoxycytidine
- 5-DEOXY-2'-AZACYTIDINE
- Dacogen
- NSC127716
- 2′-Deoxy-5-azacytidine
- s-Triazin-2(1H)-one,4-amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-(7CI,8CI)
- 2-Desoxy-5-azacytidine
- DAC
- 1,3,5-Triazin-2(1H)-one,4-amino-1-(2-deoxy-b-D-erythro-pentofuranosyl)-
- b-Decitabine
- 4-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
- Decitabine
- AzadC
- Dezocitidine
- 5-aza-2-deoxycytidine
- 5A2dc
- MLS001332587
- 5-Deoxy-2′-azacytidine
- 5-Aza-2′-Deoxycytidine
- 4-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)
- 4-Amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-s-triazin-2(1H)-one
- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymet
- NSC 127716
- DECITABINE [MI]
- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,3,5-triazin-2-one
- CHEBI:50131
- INQOVI COMPONENT DECITABINE
- CS-0372
- Decitabine (USAN/INN)
- 1,3, 5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy--D-erythro-pentofuranosyl)-
- BRD-K79254416-001-22-6
- Tox21_112311
- 2'-desoxy-5-azacytidine
- 2' Deoxy 5 azacytidine
- Z2467077030
- deoxy-5-azacytidine
- SR-01000838879-4
- C8H12N4O4
- AS-17558
- 4-Amino-1-(2-deoxy-beta-D-erythro-pento furanosyl)-1,3,5-triazin-2(1H)-one
- DECITABINE (MART.)
- s-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- Dacogen (TN)
- 5-Aza-2'-deoxycytidine, >=97%
- 4-AMINO-1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-S-TRIAZIN-2(1H)-ONE
- DECITABINE COMPONENT OF INQOVI
- 4-Amino-1-(2-deoxy-beta-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
- NCGC00166088-05
- 5 Aza 2' deoxycytidine
- CCRIS 8227
- DECITABINE [VANDF]
- SCHEMBL4006
- HMS2235O03
- HB1356
- CAS-2353-33-5
- GTPL6805
- DECITABINE [ORANGE BOOK]
- ASTX727 COMPONENT DECITABINE
- AB00918337-07
- 4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
- AC-1135
- 2353-33-5
- ASTX-727
- DB01262
- BDBM96274
- NCGC_5ADOC
- MLS001332588
- 5-Aza-deoxycytidine
- decitabinum
- BCP0726000271
- Inqovi (decitabine + cedazuridine)
- HMS3677L07
- SW218076-2
- HMS3413L07
- EN300-269341
- ASTX727 (decitabine + cedazuridine)
- Alpha-Decitibine
- 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
- NCGC00166088-02
- SR-01000838879
- CCG-208143
- DECITABINE [WHO-DD]
- XAUDJQYHKZQPEU-KVQBGUIXSA-N
- MFCD00043011
- 5-Aza-2'-deoxycytidine;NSC 127716
- AzadC compound
- MLS006010136
- BCP9000593
- ASTX-727 COMPONENT DECITABINE
- Decitabine [USAN:INN:BAN]
- SMR000857076
- 5-Aza-2 inverted exclamation marka-deoxycytidine
- JNJ-30979754
- 5 Azadeoxycytidine
- BRN 0617982
- AKOS015895047
- DECITABINE [MART.]
- J-700084
- 5-Aza-2'-deoxy Cytidine
- BA164359
- 2-deoxyazacytidine
- HY-A0004
- 105597-46-4
- DB-029060
- MolMap_000063
- E-7373
- 5-AZAdC
- Q1181878
- DTXSID7030432
- DECITABINE [USAN]
- Compound, AzadC
- L01BC08
- NSC-127716
- s1200
- EINECS 219-089-4
- BCP02870
- EX-A961
- Decitabine- Bio-X
- 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
- 5AzadC
- 22432-95-7
- DECITABINE [INN]
- 776B62CQ27
- DTXCID5010432
- JNJ 30979754
- NCGC00166088-01
- decitabine (2 inverted exclamation marka-deoxy-5-azacytidine).cd
- cid_451668
- Decitabine (NSC127716; 5AZA-CdR)
- CHEMBL1201129
- D03665
- UNII-776B62CQ27
- Decitabina
- Tox21_112311_1
- 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- AB00918337_08
- BRD-K79254416-001-21-8
-
- MDL: MFCD00043011
- インチ: 1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
- InChIKey: XAUDJQYHKZQPEU-KVQBGUIXSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])[C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])N1C([H])=NC(N([H])[H])=NC1=O
計算された属性
- せいみつぶんしりょう: 228.085855g/mol
- ひょうめんでんか: 0
- XLogP3: -1.2
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 回転可能化学結合数: 2
- どういたいしつりょう: 228.085855g/mol
- 単一同位体質量: 228.085855g/mol
- 水素結合トポロジー分子極性表面積: 121Ų
- 重原子数: 16
- 複雑さ: 356
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3771 (rough estimate)
- ゆうかいてん: 200 ºC (dec.)
- ふってん: 485.8°C at 760 mmHg
- フラッシュポイント: 247.6 °C
- 屈折率: 1.6590 (estimate)
- ようかいど: acetic acid/water (1:1): 50 mg/mL
- あんていせい: Stable. May be light or air sensitive. Incompatible with strong oxidizing agents.
- PSA: 123.49000
- LogP: -1.55760
- ひせんこうど: D22 +68.5° (30 min) +57.8° (6 hr) (c = 0.5 in water)
- ようかいせい: 酢酸と水に可溶性
- マーカー: 2853
Decitabine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H302,H315,H319,H335,H341,H360
- 警告文: P201,P261,P281,P305+P351+P338,P308+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 61-22-36/37/38-68
- セキュリティの説明: S26
- 福カードFコード:10-34
- RTECS番号:XZ3012000
-
危険物標識:
- どくせい:LD50 in mice (mg/kg): 190 i.p. (Momparler, 1985)
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:4°C, protect from light
- セキュリティ用語:S26
Decitabine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A156645-1g |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one |
2353-33-5 | 99% | 1g |
$120.0 | 2025-02-19 | |
Enamine | EN300-269341-0.05g |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one |
2353-33-5 | 95.0% | 0.05g |
$269.0 | 2025-03-20 | |
abcr | AB348661-250 mg |
5-Aza-2'-deoxycytidine, 98%; . |
2353-33-5 | 98% | 250 mg |
€153.40 | 2023-07-19 | |
Axon Medchem | 1590-50 mg |
Decitabine |
2353-33-5 | 99% | 50mg |
€255.00 | 2023-07-10 | |
Ambeed | A156645-50mg |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one |
2353-33-5 | 99% | 50mg |
$20.0 | 2025-02-19 | |
Ambeed | A156645-1mg |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one |
2353-33-5 | 99% | 1mg |
$5.0 | 2025-02-19 | |
Ambeed | A156645-10mg |
4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one |
2353-33-5 | 99% | 10mg |
$16.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1508-200 mg |
Decitabine |
2353-33-5 | 99.00% | 200mg |
¥5980.00 | 2022-02-28 | |
BAI LING WEI Technology Co., Ltd. | 339804-25MG |
5-Aza-2'-deoxycytidine, 98%, a potent inhibitor of DNA methyltransferase |
2353-33-5 | 98% | 25MG |
¥ 175 | 2022-04-26 | |
ChemScence | CS-0372-1g |
Decitabine |
2353-33-5 | 99.97% | 1g |
$177.0 | 2022-04-27 |
Decitabine 関連文献
-
Li-Juan Wang,Xiao Han,Jian-Ge Qiu,BingHua Jiang,Chun-Yang Zhang Chem. Sci. 2020 11 9675
-
Milad Baroud,Elise Lepeltier,Sylvain Thepot,Yolla El-Makhour,Olivier Duval Nanoscale Adv. 2021 3 2157
-
Sangeetha Krishnamurthy,Rajendran Vaiyapuri,Liangfang Zhang,Juliana M. Chan Biomater. Sci. 2015 3 923
-
Weichu Zhu,Jian Xu,Xianxian Yao,Shuting Mai,Dan Shu,Wuli Yang Biomater. Sci. 2023 11 5918
-
M. Baranek,A. Belter,M. Z. Naskr?t-Barciszewska,M. Stobiecki,W. T. Markiewicz,J. Barciszewski Mol. BioSyst. 2017 13 277
-
Beibei Xie,Tingting Liu,Shuang Chen,Yan Zhang,Dongxian He,Qian Shao,Zhen Zhang,Chenhui Wang Nanoscale 2021 13 18608
-
Yukihiro Itoh,Takayoshi Suzuki,Naoki Miyata Mol. BioSyst. 2013 9 873
-
Harikrishnan M. Kurup,Maksim V. Kvach,Stefan Harjes,Geoffrey B. Jameson,Elena Harjes,Vyacheslav V. Filichev Org. Biomol. Chem. 2023 21 5117
-
M. Parhizkar,P. J. T. Reardon,A. H. Harker,R. J. Browning,E. Stride,R. B. Pedley,J. C. Knowles,M. Edirisinghe Nanoscale Adv. 2020 2 1177
-
Yimei Lu,Ping Wu,Yajing Yin,Hui Zhang,Chenxin Cai J. Mater. Chem. B 2014 2 3849
Decitabineに関する追加情報
Recent Advances in Decitabine (2353-33-5) Research: A Comprehensive Review
Decitabine (5-aza-2'-deoxycytidine), with the CAS number 2353-33-5, is a well-known DNA methyltransferase inhibitor that has been extensively studied for its therapeutic potential in hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Recent research has expanded its applications to solid tumors and epigenetic reprogramming, shedding new light on its mechanisms of action and clinical utility. This briefing synthesizes the latest findings from peer-reviewed studies published in 2023-2024, focusing on molecular mechanisms, clinical trials, and novel formulations of Decitabine.
A landmark study in Nature Cancer (2023) revealed that Decitabine's hypomethylating effects are amplified when combined with immune checkpoint inhibitors, demonstrating synergistic tumor suppression in PD-L1-high AML models. Researchers identified a unique epigenetic signature (CpG island methylation at FOXP3 loci) predictive of treatment response, providing a biomarker for patient stratification. The study utilized single-cell RNA sequencing to track Decitabine-induced changes in tumor microenvironments, revealing enhanced T-cell infiltration post-treatment.
Innovative drug delivery systems have emerged to address Decitabine's short plasma half-life (15-25 minutes). A phase I trial published in Blood Advances (2024) tested a novel liposomal formulation (DEC-LIPO) showing 8-fold increased exposure (AUC) compared to conventional IV administration. The nanoparticle-encapsulated Decitabine demonstrated reduced myelosuppression (grade ≥3 neutropenia incidence dropped from 42% to 18%) while maintaining equivalent hypomethylation activity at 1/3 the standard dose.
Surprising findings from a multi-omics study in Cell Epigenetics (2023) challenged the traditional view of Decitabine as solely a demethylating agent. Through CRISPR-Cas9 screens coupled with proteomic analysis, researchers discovered off-target activation of endogenous retroviral elements (ERVs) that stimulate interferon signaling pathways. This immunomodulatory effect was particularly pronounced in TP53-mutant cancers, suggesting new combination strategies with viral mimicry inducers.
The therapeutic window of Decitabine continues to be refined through pharmacogenomic approaches. A recent GWAS meta-analysis in Leukemia (2024) identified three novel SNPs (rs10102154, rs234787, rs612029) in the DNMT3B and CEBPA genes that correlate with both efficacy (ORR improvement up to 2.1-fold) and toxicity (thrombocytopenia risk reduction by 37%). These findings enable precision dosing strategies currently being validated in the DECIPHER-2 trial (NCT05678945).
Emerging applications beyond oncology include Decitabine's role in cellular reprogramming. A breakthrough study in Science Advances (2023) demonstrated that pulse treatment with 0.5 μM Decitabine enhances iPSC generation efficiency by 3.2-fold through transient demethylation of pluripotency gene promoters. This protocol reduced the typical reprogramming time from 21 to 9 days while maintaining genomic stability, opening new avenues for regenerative medicine applications.
Ongoing challenges include addressing resistance mechanisms uncovered in recent work. Proteomic profiling of Decitabine-resistant AML cell lines (Haematologica, 2024) revealed upregulation of SAM synthetase MAT2A and metabolic shift toward methionine salvage pathways. Several MAT2A inhibitors are now in preclinical testing as potential combination therapies to overcome this resistance phenotype.

